3-(biphenyl-4-yl)-2-[(4,6-dimethylpyrimidin-2-yl)amino]-3,5-dihydro-4H-imidazol-4-one
Description
3-(Biphenyl-4-yl)-2-[(4,6-dimethylpyrimidin-2-yl)amino]-3,5-dihydro-4H-imidazol-4-one is a synthetic imidazolone derivative characterized by a biphenyl moiety at the 3-position and a 4,6-dimethylpyrimidin-2-ylamino group at the 2-position of the imidazolone core. The imidazolone scaffold is widely studied in medicinal chemistry due to its versatility in interacting with biological targets, such as enzymes and receptors, via hydrogen bonding and hydrophobic interactions .
Properties
IUPAC Name |
2-[(4,6-dimethylpyrimidin-2-yl)amino]-1-(4-phenylphenyl)-4H-imidazol-5-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N5O/c1-14-12-15(2)24-20(23-14)25-21-22-13-19(27)26(21)18-10-8-17(9-11-18)16-6-4-3-5-7-16/h3-12H,13H2,1-2H3,(H,22,23,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWJGFQMQBLCINT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)NC2=NCC(=O)N2C3=CC=C(C=C3)C4=CC=CC=C4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural and Functional Group Variations
The following table summarizes key structural analogs and their distinguishing features:
Key Observations
Substituent Effects on Bioactivity
- Biphenyl vs. Dihydrodioxin (Compound A): Replacing the biphenyl group with a 2,3-dihydrobenzo[b][1,4]dioxin ring (Compound A) introduces an oxygen-rich heterocycle, which may improve solubility but reduce lipophilicity compared to the biphenyl group. This substitution could alter target specificity, as Compound A was investigated for antibacterial activity against Pseudomonas aeruginosa .
- Halogenated Derivatives (CAS 633287-26-0): The 2-bromophenyl analog shares the dimethylpyrimidine group but incorporates bromine, which may enhance hydrophobic interactions and halogen bonding in target binding.
Solubility and Pharmacokinetics
- Alkyl Sulfonate Modifications (Compounds 4d, 4h): Introducing sulfonate groups in imidazolone derivatives significantly improved water solubility and bioavailability, leading to notable anticancer activity (e.g., IC₅₀ = 85.1 µM against HeLa cells for Compound 4h) . In contrast, the target compound lacks polar groups, suggesting lower aqueous solubility unless the biphenyl moiety contributes to passive diffusion via lipophilicity.
Role of Pyrimidine and Fluorinated Groups
- The 4,6-dimethylpyrimidine group in the target compound is a critical pharmacophore, enabling hydrogen bonding with biological targets. A related compound () with a pyrimidin-5-yl group and trifluoromethoxy substituents demonstrated enhanced metabolic stability due to fluorine’s electron-withdrawing effects, suggesting that the dimethylpyrimidine in the target compound may similarly stabilize binding interactions .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
